Cas no 2228670-88-8 (3-(2-chloro-6-methoxyphenyl)oxolane-2,5-dione)

3-(2-Chloro-6-methoxyphenyl)oxolane-2,5-dione is a heterocyclic compound featuring a substituted phenyl ring fused to a five-membered oxolane-2,5-dione (succinic anhydride) core. The presence of both chloro and methoxy substituents on the aromatic ring enhances its reactivity, making it a versatile intermediate in organic synthesis. This compound is particularly useful in the preparation of pharmacologically active molecules and fine chemicals due to its ability to undergo nucleophilic ring-opening reactions, facilitating further functionalization. Its structural rigidity and electron-withdrawing properties contribute to its stability and selectivity in synthetic applications. The compound is typically handled under controlled conditions due to its reactive anhydride moiety.
3-(2-chloro-6-methoxyphenyl)oxolane-2,5-dione structure
2228670-88-8 structure
Product Name:3-(2-chloro-6-methoxyphenyl)oxolane-2,5-dione
CAS No:2228670-88-8
MF:C11H9ClO4
MW:240.639762639999
CID:6352391
PubChem ID:165638254
Update Time:2025-05-20

3-(2-chloro-6-methoxyphenyl)oxolane-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chloro-6-methoxyphenyl)oxolane-2,5-dione
    • EN300-1976921
    • 2228670-88-8
    • Inchi: 1S/C11H9ClO4/c1-15-8-4-2-3-7(12)10(8)6-5-9(13)16-11(6)14/h2-4,6H,5H2,1H3
    • InChI Key: SFXJTSOCYKPVRU-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C1C(=O)OC(C1)=O)OC

Computed Properties

  • Exact Mass: 240.0189365g/mol
  • Monoisotopic Mass: 240.0189365g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 52.6Ų

3-(2-chloro-6-methoxyphenyl)oxolane-2,5-dione Pricemore >>

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Additional information on 3-(2-chloro-6-methoxyphenyl)oxolane-2,5-dione

Introduction to 3-(2-chloro-6-methoxyphenyl)oxolane-2,5-dione (CAS No. 2228670-88-8)

3-(2-chloro-6-methoxyphenyl)oxolane-2,5-dione, identified by the Chemical Abstracts Service Number (CAS No.) 2228670-88-8, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic compound features a unique structure that has garnered attention for its potential applications in medicinal chemistry and drug development.

The molecular structure of 3-(2-chloro-6-methoxyphenyl)oxolane-2,5-dione consists of an oxolane ring fused with a phenyl group substituted with a chlorine atom at the 2-position and a methoxy group at the 6-position. This particular arrangement of functional groups makes it a versatile intermediate for synthesizing various pharmacologically active molecules. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its reactivity, making it a valuable building block in organic synthesis.

In recent years, there has been growing interest in exploring the pharmacological properties of 3-(2-chloro-6-methoxyphenyl)oxolane-2,5-dione. Research has indicated that this compound exhibits promising biological activities, which could make it useful in the development of novel therapeutic agents. Specifically, studies have suggested that it may have potential applications in the treatment of neurological disorders, inflammation, and infectious diseases.

One of the most intriguing aspects of 3-(2-chloro-6-methoxyphenyl)oxolane-2,5-dione is its ability to interact with biological targets in multiple ways. The oxolane ring provides a rigid scaffold that can mimic natural products and bioactive molecules, while the chloro and methoxy substituents on the phenyl ring allow for further functionalization. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing its pharmacological properties.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the interactions between 3-(2-chloro-6-methoxyphenyl)oxolane-2,5-dione and biological targets. Molecular docking simulations have revealed that this compound can bind effectively to various enzymes and receptors involved in disease pathways. These findings have guided experimental efforts to develop more potent derivatives with improved therapeutic profiles.

The synthesis of 3-(2-chloro-6-methoxyphenyl)oxolane-2,5-dione involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations. The use of advanced catalytic systems has recently been explored to improve the efficiency of these synthetic processes, reducing both reaction times and environmental impact.

In addition to its synthetic significance, 3-(2-chloro-6-methoxyphenyl)oxolane-2,5-dione has been studied for its potential role in material science applications. Its unique structural features make it a candidate for developing novel polymers and coatings with enhanced mechanical and chemical properties. Researchers are investigating how modifications to its molecular structure can lead to materials with specific functionalities suitable for industrial applications.

The future prospects for 3-(2-chloro-6-methoxyphenyl)oxolane-2,5-dione are promising, with ongoing research focusing on expanding its pharmacological applications and exploring new synthetic methodologies. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to the discovery of new drugs and advanced materials.

In conclusion, 3-(2-chloro-6-methoxyphenyl)oxolane-2,5-dione (CAS No. 2228670-88-8) is a multifaceted compound with significant potential in both pharmaceuticals and material science. Its unique structure and reactivity make it a valuable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.

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